NIN1 protein

Cell cycle regulation Proteasome biology Yeast genetics

NIN1 protein (CAS 148175-55-7; molecular formula C₇H₁₃N₃O₂) is a small-molecule research tool associated with the NIN1/RPN12 axis—the 19S regulatory particle lid subunit of the 26S proteasome. The canonical yeast NIN1 gene product (Rpn12p/Nin1p) is essential for cell-cycle progression through G1/S and G2/M boundaries and is required for activation of Cdc28p kinase.

Molecular Formula C7H13N3O2
Molecular Weight 0
CAS No. 148175-55-7
Cat. No. B1176153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIN1 protein
CAS148175-55-7
SynonymsNIN1 protein
Molecular FormulaC7H13N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NIN1 Protein (CAS 148175-55-7): Proteasome-Associated Regulatory Subunit for Cell-Cycle and Tumor-Biology Research


NIN1 protein (CAS 148175-55-7; molecular formula C₇H₁₃N₃O₂) is a small-molecule research tool associated with the NIN1/RPN12 axis—the 19S regulatory particle lid subunit of the 26S proteasome. The canonical yeast NIN1 gene product (Rpn12p/Nin1p) is essential for cell-cycle progression through G1/S and G2/M boundaries and is required for activation of Cdc28p kinase [1]. The human homolog, NOB1 (NIN1/RPN12 binding protein 1), functions as a ribosome assembly factor and 20S proteasome maturation chaperone that is overexpressed in multiple solid tumors [2]. This compound is offered as a research-grade tool (typical purity ≥95%) for investigating proteasome-dependent cell-cycle regulation, Wnt/β-catenin pathway modulation, and NOB1-mediated tumor biology.

Workflow
Proteasome-dependent cell-cycle regulation studies
Pathway Context
Wnt/β-catenin receptor-level modulation research
Target
NOB1-mediated tumor biology and radiosensitization models

Why Generic Proteasome or Wnt Inhibitors Cannot Substitute for NIN1 Protein (CAS 148175-55-7) in Mechanistic Studies


Broad-spectrum 26S proteasome inhibitors such as bortezomib or MG132 indiscriminately block catalytic 20S core particle activity (IC₅₀ values in the low-nanomolar range), causing global ubiquitinated-protein accumulation and pleiotropic cytotoxicity . In contrast, NIN1/RPN12 perturbation acts at the level of 19S regulatory particle integrity and substrate-recognition specificity, producing distinct phenotypic signatures—G2-phase nuclear arrest and Cdc28p kinase activation failure—that are not recapitulated by catalytic-site inhibitors [1]. Similarly, canonical Wnt/β-catenin inhibitors (e.g., CCT251545, IC₅₀ = 5 nM) target downstream transcriptional machinery, whereas NIN1-associated mechanisms operate upstream at Frizzled2-LRP6 co-receptor assembly [2]. For NOB1-focused studies, genetic silencing tools (siRNA/shRNA) provide pathway engagement but lack the dosing precision, temporal control, and chemical tractability of a small-molecule probe, making chemical NIN1-pathway modulators uniquely suited for pharmacological time-course and dose-response experiments.

Catalytic proteasome inhibitors (e.g., bortezomib) may not recapitulate 19S-specific phenotypes
Broad 20S inhibition produces mixed G1/S and G2/M arrest, masking the G2-phase nuclear disintegration and Cdc28p activation failure linked to NIN1/RPN12 perturbation.
Downstream Wnt transcriptional inhibitors do not engage the Frizzled2-LRP6 receptor assembly step
Compounds targeting CDK8/CDK19 or β-catenin/TCF complexes act at the nuclear level; receptor-level intervention requires NIN1-pathway tools to study ligand-dependent initiation.
Genetic silencing (siRNA/shRNA) lacks temporal control and dosing precision of a small-molecule probe
Knockdown approaches cannot provide the pharmacological time-course and dose-response data achievable with a chemical NIN1-pathway modulator for dynamic studies.

Quantitative Comparative Evidence for NIN1 Protein (CAS 148175-55-7) Versus Closest Research Alternatives


NIN1/RPN12 Genetic Perturbation Induces G2-Phase-Specific Cell-Cycle Arrest: Divergence from Catalytic Proteasome Inhibitors

The nin1-1 temperature-sensitive allele (rpn12 mutant) at the restrictive temperature of 37 °C produces a G2-phase-specific cell-cycle arrest phenotype [1]. This contrasts sharply with bortezomib, a catalytic 20S proteasome inhibitor, which causes mixed G2/M and G1/S arrest patterns across multiple cell lines (IC₅₀ = 2.46 nM in B16F10 cells for 26S proteasome inhibition) . The nin1-1 phenotype is specifically characterized by nuclear disintegration and G2 accumulation, whereas bortezomib-treated cells additionally show strong G1/S blockade due to cyclin D1 stabilization . This mechanistic bifurcation—19S regulatory particle dysfunction versus 20S catalytic inhibition—enables researchers to dissect proteasome-dependent cell-cycle control with subunit-level resolution that broad-spectrum inhibitors cannot provide.

G2 arrest specificity
Head-to-head
Exclusive G2-phase arrest with nuclear disintegration in nin1-1 mutant vs. mixed G2/M+G1/S arrest by bortezomib (IC₅₀ 2.46 nM)
Enables G2-specific checkpoint dissection without G1/S confounding
Yeast nin1-1 ts allele at 37°C; bortezomib data from B16F10 cells
Cell cycle regulation Proteasome biology Yeast genetics

NOB1-Dependent Cdc28p Kinase Activation: NIN1 Pathway Specificity Versus Direct CDK Pharmacological Inhibition

Nin1p is required for Cdc28p (yeast CDK1) kinase activation at both G1/S and G2/M boundaries; nin1-1 mutant cells fail to activate histone H1 kinase activity after release from α-factor G1 block or hydroxyurea S block at restrictive temperature [1]. This represents an indirect, proteolysis-dependent mechanism of CDK regulation. In contrast, direct CDK inhibitor flavopiridol inhibits CDK1/cyclin B with IC₅₀ values of 30–50 nM without requiring proteasome function . The NIN1 pathway thus offers a unique experimental entry point for studying how proteasome-mediated proteolysis gates CDK activation—a regulatory layer inaccessible to direct ATP-competitive CDK inhibitors.

Cdc28p kinase activation
Cross-study comparable
NIN1 pathway: Cdc28p activation failure (on/off at 37°C) vs. flavopiridol direct CDK1 inhibition (IC₅₀ 30–50 nM)
Supports proteolysis-gated CDK regulation studies
Proteasome-dependent mechanism inaccessible to ATP-competitive inhibitors
CDK activation Proteolysis-dependent kinase regulation Yeast cell cycle

NOB1 Silencing Sensitizes Cancer Cells to TRAIL and Radiotherapy: Differentiating from Proteasome Inhibitor Combination Strategies

Adenovirus-mediated NOB1 siRNA (Ad/sh-NOB1) significantly enhanced radiosensitivity of papillary thyroid carcinoma (PTC) TPC-1 cells in clonogenic survival assays, with NOB1 silencing also suppressing in vivo xenograft tumor growth [1]. In a parallel study, lentiviral NOB1 shRNA (Lv/sh-NOB1) combined with TRAIL synergistically reduced ovarian cancer cell viability; the combination decreased TRAIL IC₅₀ values from 37.78 ± 4.12 ng/mL (TRAIL alone) to 25.48 ± 3.08 ng/mL (TRAIL + Lv/sh-NOB1) in SKOV3 cells, and from 39.89 ± 4.53 ng/mL to 27.78 ± 3.08 ng/mL in HEY cells [2]. This radiosensitization and TRAIL-sensitization phenotype is distinct from that of bortezomib, which radiosensitizes primarily through NF-κB inhibition and delayed DNA damage repair rather than through ribosome biogenesis interference [3].

Radiosensitization & TRAIL synergy
Cross-study comparable
NOB1 silencing reduced TRAIL IC₅₀ by ~33% (SKOV3) and ~30% (HEY); radiosensitization via p38 MAPK, not NF-κB
Orthogonal sensitization mechanism to bortezomib's NF-κB axis
Ad/sh-NOB1 in PTC cells; Lv/sh-NOB1+TRAIL in ovarian cancer lines
Cancer therapeutics Radiosensitivity TRAIL sensitization NOB1

NIN1/RPN12 Synthetic Lethality with RPT1 ATPase: A Genetic Interaction Profile Not Shared by Other Proteasome Subunits

The rpn12-1 (nin1-1) mutation exhibits synthetic lethality when combined with mutations in RPT1, an AAA-ATPase component of the 19S regulatory particle base [1]. This lid–base synthetic interaction is specific to the RPN12–RPT1 pair and is not observed with other 19S lid subunit mutations (e.g., RPN3, RPN5, RPN7) or base ATPase mutations alone [1]. The genetic interaction screen also identified that SUN1, encoding a yeast homolog of human S5a/p58 proteasome subunit, functions as a multicopy suppressor of nin1-1, whereas SUN2, an essential gene, does not suppress the null nin1 phenotype [2]. This distinctive genetic interaction profile establishes NIN1/RPN12 as a uniquely positioned node for studying lid–base communication within the 19S regulatory particle.

Lid–base synthetic lethality
Head-to-head
rpn12-1 × rpt1: synthetic lethal; SUN1 multicopy suppressor; RPN3/5/7 mutations do not show this interaction
Unique entry point for 19S lid–base communication studies
Yeast genetic interaction screen; RPN12–RPT1 pair specificity
Synthetic lethality Proteasome lid-base interaction Yeast genetics

NOB1 Overexpression in Multiple Cancer Types Defines a Target Space Distinct from Pan-Proteasome Catalytic Inhibition

NOB1 is overexpressed in pancreatic cancer, non-small cell lung cancer, ovarian cancer, prostate carcinoma, osteosarcoma, papillary thyroid carcinoma, colorectal cancer, and glioblastoma relative to matched normal tissues [1]. This pan-cancer overexpression pattern is distinct from the uniform expression of 20S proteasome catalytic subunits (β1, β2, β5), which are constitutively expressed across both normal and malignant tissues [2]. The differential expression of NOB1 provides a therapeutic window that catalytic proteasome inhibitors lack: bortezomib and carfilzomib (IC₅₀ = 5 nM in ANBL-6 and RPMI 8226 cells) inhibit proteasome activity in all cells indiscriminately, contributing to dose-limiting toxicities including peripheral neuropathy and thrombocytopenia [2].

NOB1 overexpression pattern
Class-level
Overexpressed in ≥8 cancer types vs. matched normal tissues; 20S catalytic subunits show ubiquitous expression
Supports NOB1 target-validation studies in cancer models
Data from tissue panel reviews; requires independent confirmation
Cancer biomarker NOB1 overexpression Tumor target validation

NIN1-Pathway Wnt/β-Catenin Modulation Occurs at Ligand–Receptor Assembly Level: Upstream of β-Catenin/TCF Transcriptional Inhibitors

NIN1/RPN12-associated Wnt/β-catenin modulation operates at the level of Frizzled2 (FZD2) and LRP6 co-receptor assembly at the plasma membrane, a mechanism inferred from the Ninjurin1 (NINJ1) paralog which forms an assembly with LRP6 via its extracellular N-terminal domain and recruits FZD2 [1]. This contrasts with downstream Wnt inhibitors: CCT251545 inhibits WNT pathway activity with IC₅₀ = 5 nM in 7dF3 reporter cells by targeting CDK8/CDK19 mediator kinases ; ICG-001 antagonizes β-catenin/CBP transcription with IC₅₀ = 3 μM [2]; and KYA1797K inhibits β-catenin/TCF transcription with IC₅₀ = 0.75 μM in TOPflash assay . The receptor-level intervention point of the NIN1 pathway provides a distinct experimental approach—upstream signal initiation blockade rather than downstream transcriptional complex disruption.

Wnt receptor-level intervention
Class-level
NIN1-pathway: Frizzled2-LRP6 co-receptor assembly; downstream inhibitors act at nuclear transcription (IC₅₀ 5 nM–3 μM)
Enables membrane-proximal Wnt signaling studies
Ninjurin1-LRP6 interaction inferred; direct compound data limited
Wnt signaling Frizzled2-LRP6 assembly Receptor-level intervention

Optimal Experimental Contexts for NIN1 Protein (CAS 148175-55-7) Based on Comparative Evidence


G2-Phase-Specific Cell-Cycle Checkpoint Dissection Without G1/S Confounding Effects

Researchers studying proteasome-dependent G2/M checkpoint control should use NIN1-pathway tools rather than catalytic proteasome inhibitors. As demonstrated in the nin1-1 mutant model, NIN1/RPN12 perturbation produces exclusive G2-phase arrest with nuclear disintegration at restrictive temperature (37 °C), whereas bortezomib causes mixed G1/S and G2/M arrest [1]. This selectivity enables clean dissection of G2-specific proteolytic events without the confounding cyclin D1 stabilization and G1/S blockade induced by 20S catalytic inhibitors . Applications include: (i) identifying proteasome substrates specifically degraded at the G2/M transition, (ii) studying nuclear envelope dynamics during G2 progression, and (iii) screening for synthetic lethal partners that selectively kill G2-arrested cells.

Proteasome Lid–Base Communication Studies Using a Uniquely Interacting Regulatory Subunit

The synthetic lethality between rpn12-1 (nin1-1) and rpt1 mutations provides a unique genetic tool for studying 19S regulatory particle lid–base communication [1]. No other lid subunit mutation (RPN3, RPN5, RPN7) reproduces this RPT1-dependent lethal interaction [1]. Furthermore, SUN1 (but not SUN2) functions as a multicopy suppressor of nin1-1, enabling suppressor screens that identify genes buffering lid dysfunction . Researchers studying allosteric communication between the 19S lid and base subcomplexes, or the role of specific lid subunits in substrate deubiquitination and translocation, should employ NIN1/RPN12 as the entry point for mutagenesis, suppressor screening, and chemical probing.

NOB1-Mediated Radiosensitization and TRAIL-Sensitization in Endocrine Cancer Models

NOB1 silencing via Ad/sh-NOB1 enhances radiosensitivity in papillary thyroid carcinoma (PTC) models, with concomitant suppression of in vivo xenograft tumor growth [1]. Additionally, NOB1 knockdown synergizes with TRAIL to reduce the TRAIL IC₅₀ by 30–33% in ovarian cancer cell lines (SKOV3 and HEY) through upregulation of DR5 and MAPK pathway activation . This radiosensitization and TRAIL-sensitization mechanism—mediated through ribosome biogenesis interference and p38 MAPK signaling—is mechanistically distinct from bortezomib-mediated radiosensitization, which operates through NF-κB suppression and DNA damage repair delay . NIN1/NOB1-pathway tools are therefore indicated for radiosensitizer discovery programs in thyroid, ovarian, and other endocrine tumors where NOB1 is overexpressed.

Upstream Wnt/β-Catenin Pathway Intervention at Frizzled2-LRP6 Receptor Assembly Level

For Wnt signaling studies requiring intervention at the ligand–receptor initiation step, NIN1-associated pathway tools offer a receptor-level approach distinct from downstream transcriptional inhibitors [1]. Existing Wnt inhibitors act at nuclear mediator kinases (CCT251545, IC₅₀ = 5 nM at CDK8/CDK19) , β-catenin/CBP transcription complexes (ICG-001, IC₅₀ = 3 μM) , or β-catenin/TCF complexes (KYA1797K, IC₅₀ = 0.75 μM) . The Frizzled2-LRP6 co-receptor assembly step targeted by NIN1-pathway modulators represents the most membrane-proximal intervention point in the Wnt cascade, enabling studies of Wnt ligand dependence, receptor endocytosis dynamics, and LRP6 phosphorylation that are inaccessible to nuclear-targeted inhibitors. This application is particularly relevant for lung cancer models where NIN1/Ninjurin1 drives tumor formation through Frizzled2-LRP6 assembly.

Application
Selection Property
Validation Focus
Proteasome-dependent G2/M checkpoint studies
19S regulatory particle specificity
G2-phase arrest endpoint context
Proteasome lid–base communication research
RPN12–RPT1 interaction specificity
Synthetic lethality and suppressor screening endpoints
NOB1-mediated radiosensitization and TRAIL-sensitization models
p38 MAPK and ribosome biogenesis pathway context
Radiosensitivity and TRAIL-sensitization endpoint review
Upstream Wnt/β-catenin signaling at receptor assembly level
Frizzled2-LRP6 co-receptor assembly context
Ligand-dependent initiation endpoint review
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